3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
Description
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOYVOZPRROMP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186588-98-7 | |
| Record name | 2-Fluoro-A-85380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186588987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUORO-A-85380 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY1C8J4WGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Fluorination of Pyridine
Fluorination at position 2 is achieved via Halex reaction or electrophilic fluorination :
Table 1: Fluorination Methods for Pyridine
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Halex | KF | DMF | 150 | 65–70 |
| Electrophilic | Selectfluor™ | MeCN | 25 | 50–55 |
Enantioselective Synthesis of (2S)-Azetidin-2-ylmethanol
Bromofluorination of Imino Olefins
Van Brandt et al. reported regiospecific bromofluorination of imino olefins 29 to form intermediates 30 , followed by NaBH4 reduction and intramolecular cyclization to yield 3-fluoroazetidines 31 (Table 2). Adapting this method, non-fluorinated azetidines are synthesized by omitting the fluorination step.
Table 2: Azetidine Synthesis via Bromofluorination
| Entry | R1 | R2 | Yield of 31 (%) |
|---|---|---|---|
| 1 | C6H5 | Me | 70 |
| 2 | 4-MeC6H4 | Me | 61 |
Biocatalytic Kinetic Resolution
Leng et al. achieved enantiopure azetidines using Rhodococcus erythropolis AJ270 to resolve nitrile derivatives 42 into amides 43 and acids 44 with >99.5% ee (Table 3). Hydrolysis of 43 yields (2S)-azetidine-2-carboxylic acid, which is reduced to the alcohol.
Table 3: Enzymatic Resolution of Azetidine Nitriles
| Entry | Ar | Time (h) | Yield of 43 (%) | ee (%) |
|---|---|---|---|---|
| 1 | C6H5 | 9.5 | 46 | >99.5 |
| 2 | 4-Me-C6H4 | 4.7 | 45 | >99.5 |
Etherification: Coupling Azetidine and Pyridine Moieties
Nucleophilic Aromatic Substitution (SNAr)
2-Fluoro-3-chloropyridine reacts with (2S)-azetidin-2-ylmethanol under basic conditions (K2CO3, DMF) to displace chloride, forming the ether bond.
Reaction Conditions :
Mitsunobu Reaction
For hydroxylated pyridine precursors, the Mitsunobu reaction couples 2-fluoro-3-hydroxypyridine with (2S)-azetidin-2-ylmethanol using DIAD and PPh3.
Optimized Parameters :
-
Reagents : DIAD (1.2 eq), PPh3 (1.5 eq)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C → room temperature, 24 hours
Stereochemical Integrity and Purification
Chiral Chromatography
Final purification via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) ensures >99% enantiomeric excess.
Salt Formation
Ionic interaction with (2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid) enhances crystallinity, facilitating isolation.
Procedure :
-
Dissolve crude product in ethanol.
-
Add equimolar tartaric acid.
-
Crystallize at 4°C, isolate via filtration.
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Coupling Methods
| Method | Starting Material | Yield (%) | Purity (ee %) |
|---|---|---|---|
| SNAr | 3-Chloro-2-fluoropyridine | 68–72 | 98 |
| Mitsunobu | 3-Hydroxy-2-fluoropyridine | 75–80 | >99.5 |
The Mitsunobu method offers superior yield and stereochemical fidelity but requires pre-synthesized hydroxypyridine. SNAr is more direct but slightly less efficient.
Scale-Up Considerations and Industrial Feasibility
Catalytic Hydrogenation
Patent WO2000063168A1 highlights palladium-catalyzed hydrogenation for deprotecting benzyl groups on azetidines:
Process Optimization
-
Cost Reduction : Replace DIAD with cheaper azocarboxylates in Mitsunobu reactions.
-
Solvent Recycling : DMF and THF recovery via distillation improves sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-A-85380 primarily undergoes substitution reactions during its synthesis. The key reaction involves the substitution of the iodine atom in the precursor compound with the fluorine-18 isotope .
Common Reagents and Conditions
Fluorinating Agent: [18F] fluoride ion
Solvent: Typically an organic solvent such as acetonitrile
Reaction Conditions: Controlled temperature and pH to facilitate the fluorination reaction
Major Products
The major product of the synthesis is 2-Fluoro-A-85380, which is obtained after the fluorination and subsequent deprotection steps .
Scientific Research Applications
Pharmacological Applications
1.1 Nicotinic Acetylcholine Receptor Ligand
The compound has been studied for its ability to interact with nAChRs, which are critical in various neurological functions including learning, memory, and motor control. Research indicates that fluorinated pyridine derivatives can serve as effective PET tracers for imaging nAChRs in the human brain. This is particularly relevant for studying neurodegenerative diseases and psychiatric disorders where nAChR dysfunction is implicated.
1.2 Potential in Neuroimaging
Due to its structural characteristics, 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine could be developed as a PET imaging agent. The fluorine atom in the pyridine ring enhances the compound's visibility in imaging studies, making it a candidate for tracking receptor activity in vivo.
Case Studies and Research Findings
3.1 Fluoropyridine Derivatives in Drug Development
Several studies have focused on similar fluoropyridine derivatives as potential therapeutics targeting nAChRs. For instance, derivatives like 2-Fluoro-A 85380 have demonstrated promising results in preclinical models for treating cognitive deficits associated with Alzheimer's disease.
3.2 Interaction Studies
While direct experimental data on 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine is limited, analogous compounds have shown significant interactions with biological systems, leading to enhanced understanding of their pharmacodynamics and pharmacokinetics. Detailed interaction studies are essential for elucidating the compound's mechanism of action and therapeutic efficacy.
Mechanism of Action
2-Fluoro-A-85380 exerts its effects by binding to nicotinic acetylcholine receptors in the brain. The compound has a high affinity for the alpha4beta2 subtype of nAChRs, which are involved in various cognitive and neurological functions . Upon binding, 2-Fluoro-A-85380 acts as a radioligand, allowing for the visualization of nAChRs using PET imaging. This binding is highly specific and can be inhibited by nAChR selective ligands, demonstrating the compound’s selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a class of azetidinylmethoxy-pyridine derivatives, which are often modified at the pyridine ring or azetidine moiety to optimize pharmacological properties. Key analogs include:
Key Observations :
- Fluorine Substitution: The 2-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 23 lacks fluorine but includes a methoxyethyl group) .
- Cyclopropyl Modifications : Substituents on the cyclopropyl ring (e.g., morpholinyl in 17b, piperazinyl in 17c) influence lipophilicity and receptor binding. The target compound’s methoxyethyl group balances hydrophilicity and steric bulk .
- Chirality : The target compound’s three stereogenic centers contrast with analogs like 14 ([α]D20 = +28.6) and 17b ([α]D20 = +43.5), which have fewer chiral centers but higher optical activity .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
Compounds in this class are studied as α4β2-nicotinic acetylcholine receptor (nAChR) modulators . The target compound’s fluorine atom may enhance binding affinity to hydrophobic receptor pockets, while analogs with bulkier substituents (e.g., 17c’s piperazinyl group) exhibit altered selectivity profiles .
Solubility and Stability
- LogP/Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility compared to more lipophilic analogs like 14 (trifluoromethoxyethyl) .
Biological Activity
The compound 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine can be represented as follows:
- Molecular Formula : C9H11FN2O
- Molecular Weight : 182.19 g/mol
- Canonical SMILES : C1CN[C@@H]1COC2=C(N=CC=C2)F
The compound features a pyridine ring substituted with a fluorine atom and an azetidine-linked methoxy group, which influences its biological activity significantly .
The biological activity of 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine is primarily attributed to its interaction with specific molecular targets. The azetidinylmethoxy group enhances binding affinity to biological macromolecules, while the fluorine atom modulates the electronic properties of the pyridine ring, potentially affecting receptor interactions and enzymatic activities.
Interaction with Biological Systems
Research indicates that the compound may interact with various receptors and enzymes, influencing pathways involved in:
- Neurotransmission : Potential modulation of neurotransmitter receptors.
- Enzyme Inhibition : Possible inhibition of specific enzymes related to metabolic pathways.
Antibacterial and Antifungal Activity
Several studies have evaluated the antibacterial properties of related pyridine derivatives. For instance, compounds structurally similar to 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, research on pyridine-based compounds has indicated promising results against MCF-7 breast cancer cells, with IC50 values suggesting effective growth inhibition .
Case Studies
- Case Study on Neuropharmacological Effects :
- Case Study on Antimicrobial Efficacy :
Data Table: Biological Activity Overview
Q & A
Q. How can computational modeling predict metabolic stability and off-target interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
